Ethyl 6-oxopiperidine-3-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 6-oxopiperidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-2-12-8(11)6-3-4-7(10)9-5-6/h6H,2-5H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWORLJZWUFKLLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(=O)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40572256 | |
| Record name | Ethyl 6-oxopiperidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40572256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146059-76-9 | |
| Record name | Ethyl 6-oxopiperidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40572256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 6-oxopiperidine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Ethyl 6 Oxopiperidine 3 Carboxylate and Its Derivatives
Dieckmann Condensation
The Dieckmann condensation is an intramolecular cyclization of a diester in the presence of a base to form a β-keto ester. wikipedia.orgorganic-chemistry.org For the synthesis of ethyl 6-oxopiperidine-3-carboxylate, a suitable acyclic diester, such as diethyl adipate, is treated with a base like sodium ethoxide. The reaction proceeds through the formation of an enolate ion, which then attacks the other ester group, leading to the formation of the six-membered piperidine (B6355638) ring. wikipedia.org This method is particularly efficient for forming 5- and 6-membered rings. wikipedia.orgorganic-chemistry.org
The general mechanism involves the deprotonation of the α-carbon of one ester group to form an enolate, which then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the other ester group. wikipedia.org Subsequent elimination of an ethoxide ion and protonation yields the cyclic β-keto ester. wikipedia.org
Other Synthetic Approaches
Alternative synthetic strategies for related piperidine structures involve multi-step sequences. For instance, the synthesis of various substituted piperidines can be achieved through the reduction of corresponding pyridine (B92270) precursors or via multi-component reactions that construct the piperidine ring in a cascade fashion. nih.gov Another approach involves the catalytic hydrogenation of appropriately substituted pyridine derivatives. For example, ethyl (+/-)trans- 4-phenyl-2-oxo-3-piperidinecarboxylate can be synthesized by the hydrogenation of a precursor using Adams catalyst (platinum dioxide). google.com
Biological and Pharmacological Research of Ethyl 6 Oxopiperidine 3 Carboxylate and Its Derivatives
Antimicrobial Activity Studies
Derivatives based on the piperidine (B6355638) framework have been extensively investigated for their potential to combat microbial infections, including those caused by bacteria and mycobacteria.
Research into piperidine derivatives has revealed their potential as broad-spectrum antibacterial agents. Studies have shown that modifications to the piperidine ring can yield compounds with significant inhibitory activity against both Gram-positive and Gram-negative bacteria.
For instance, a series of novel piperidine derivatives synthesized through Wittig olefination and subsequent O-alkylation were evaluated for their antibacterial properties. researchgate.netbiointerfaceresearch.com These compounds demonstrated activity against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). researchgate.netbiointerfaceresearch.com Similarly, another study involving six different piperidine derivatives showed that one compound, in particular, exhibited the strongest inhibitory activity against seven bacterial strains, including Bacillus cereus, Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, and Micrococcus luteus. academicjournals.org This compound also displayed the most favorable Minimum Inhibitory Concentration (MIC) values, with an MIC of 0.75 mg/ml against B. subtilis and 1.5 mg/ml against the other tested bacteria. academicjournals.org
The synthesis of thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones has also yielded compounds with notable antibacterial activity when compared to the standard drug ampicillin. biomedpharmajournal.org These findings underscore the potential of the piperidine scaffold as a template for developing new antibacterial agents. biomedpharmajournal.org
Table 1: Antibacterial Activity of Selected Piperidine Derivatives
| Compound/Derivative Class | Test Organism(s) | Key Findings | Reference(s) |
| Piperidine derivatives from Wittig olefination | Staphylococcus aureus, Escherichia coli | Active against both Gram-positive and Gram-negative bacteria. | researchgate.netbiointerfaceresearch.com |
| Methyl 2,6-bis(4-cyanophenyl)-1-p-tolyl-4-(p-tolylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate | B. cereus, B. subtilis, S. aureus, E. coli, K. pneumoniae, M. luteus | Strongest inhibitory activity among tested derivatives; MIC of 0.75 mg/ml against B. subtilis. | academicjournals.org |
| Thiosemicarbazone derivatives of Piperidin-4-ones | Various bacterial strains | Showed good activity when compared with standard drug ampicillin. | biomedpharmajournal.org |
The development of new drugs to combat tuberculosis is a critical area of research, and piperidine derivatives have emerged as a promising class of compounds. A combinatorial library of diamine compounds, which included a dipiperidine series, was screened for activity against Mycobacterium tuberculosis. nih.govresearchgate.net This dipiperidine series was identified as particularly promising due to its activity in multiple assays and low toxicity to mammalian cells. nih.gov
In another study, a series of 1,8-naphthyridine (B1210474) derivatives incorporating a piperidine moiety were synthesized and evaluated for their in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv. researchgate.net Several of these compounds demonstrated significant activity, with one analogue identified as a particularly promising anti-tubercular agent. researchgate.net Furthermore, research into pyridine (B92270) carboxamide derivatives identified a lead compound that is active against various clinical drug-resistant strains of M. tuberculosis with MIC values ranging from 1.56–3.125 μM. asm.org While not direct derivatives of ethyl 6-oxopiperidine-3-carboxylate, these studies highlight the potential of incorporating the piperidine or a related nitrogen-containing heterocyclic structure in the design of novel antitubercular drugs.
Table 2: Antitubercular Activity of Selected Piperidine-Containing Derivatives
| Derivative Class | Test Organism | Key Findings | Reference(s) |
| Dipiperidines | Mycobacterium tuberculosis | Active in both microdilution and luminescence-based assays; low mammalian cell toxicity. | nih.govresearchgate.net |
| 1,8-Naphthyridine-piperidine analogues | Mycobacterium tuberculosis H37Rv | Analogues with heterocyclic groups at position 7 were the most potent. | researchgate.net |
| Pyridine Carboxamides | Mycobacterium tuberculosis (including drug-resistant strains) | Active against clinical drug-resistant strains with MIC values in the low micromolar range. | asm.org |
Understanding the mechanism of action is crucial for the development of effective antimicrobial drugs. For the dipiperidine series active against M. tuberculosis, it was suggested that the compounds likely interfere with cell wall biosynthesis. nih.gov Another study on a pyridine carboxamide derivative revealed that it functions as a prodrug, requiring activation through hydrolysis by the M. tuberculosis amidase, AmiC, to exert its anti-mycobacterial effect. asm.org While specific studies on the inhibition of acetate (B1210297) kinase by this compound derivatives are not prominent in the reviewed literature, these findings point towards other potential mechanisms by which piperidine-based compounds can exert their antimicrobial effects. In silico predictions suggest that piperidine derivatives can affect a wide range of biological targets, including enzymes and transport systems, indicating their potential for diverse pharmacological applications. clinmedkaz.org
Enzyme Inhibition Studies
The structural features of this compound derivatives make them attractive candidates for the design of enzyme inhibitors, particularly for cholinesterases and carbonic anhydrases, which are implicated in a variety of diseases.
Cholinesterase inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. Research has demonstrated that piperidine-based structures are effective scaffolds for developing potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
A series of piperidine-3-carbohydrazide-hydrazones were designed and synthesized as cholinesterase inhibitors. nih.gov Within this series, specific compounds showed potent activity, with one derivative exhibiting an IC50 value of 4.32 µM against AChE and another an IC50 of 1.27 µM against BuChE. nih.gov Kinetic studies revealed that these compounds act as mixed-type inhibitors. nih.gov
In another study, N-benzylpiperidine carboxamide derivatives were developed based on a lead piperidine-4-carboxylate compound. nih.gov The most active analogues in this series displayed IC50 values of 0.41 µM and 5.94 µM against AChE. nih.gov Furthermore, the development of benzothiazole–piperazine (B1678402) hybrids, where the basic piperidine moiety is a key pharmacophoric element, has led to derivatives that potently and selectively inhibit AChE over BuChE. rsc.org
Table 3: Cholinesterase Inhibitory Activity of Selected Piperidine Derivatives
| Derivative Class | Target Enzyme(s) | Potency (IC50) | Type of Inhibition | Reference(s) |
| Piperidine-3-carbohydrazide-hydrazones | AChE, BuChE | 4.32 µM (AChE), 1.27 µM (BuChE) | Mixed-type | nih.gov |
| N-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide | AChE | 0.41 µM | Not specified | nih.gov |
| 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)piperidine-4-carboxamide | AChE | 5.94 µM | Not specified | nih.gov |
| Benzimidazolinone-piperidine derivatives | AChE, BuChE | Submicromolar (e.g., 0.21 µM for AChE) | Competitive | tandfonline.com |
Carbonic anhydrases (CAs) are metalloenzymes that are validated drug targets for various conditions, including cancer. nih.govnih.gov The development of selective inhibitors for specific CA isoforms is a key goal in medicinal chemistry. A series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides were designed and shown to be potent inhibitors of several human CA (hCA) isoforms. nih.gov
Several of these sulfonamide derivatives exhibited inhibitory activity at low nanomolar concentrations and showed selectivity for the cytosolic hCA II isoform, as well as the tumor-associated hCA IX and XII isoforms. nih.gov One derivative, bearing a 4-methoxyphenyl (B3050149) group, was a particularly effective inhibitor of hCA I with an inhibition constant (Ki) of 7.9 nM. nih.gov This same compound demonstrated sub-nanomolar inhibitory activity against the cancer-related hCA IX isoform (Ki = 0.9 nM), showing significant selectivity for this isoform over hCA I and hCA II. nih.gov These results highlight the potential of piperidine-4-carboxamide derivatives as a basis for designing highly potent and selective carbonic anhydrase inhibitors. nih.gov
Table 4: Carbonic Anhydrase Inhibitory Activity of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamide Derivatives
| Derivative Substitution | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference(s) |
| 4-methoxyphenyl | 7.9 | 3.6 | 0.9 | 10.6 | nih.gov |
| 3-methoxyphenyl | 38.6 | 18.2 | 7.5 | 38.7 | nih.gov |
Molecular Interactions and Binding Affinity Analyses
Understanding how a compound interacts with biological targets at the molecular level is crucial for drug design and development. Techniques like molecular docking and binding affinity assays provide insights into these interactions, predicting the strength and nature of the bond between a ligand (the compound) and a protein.
Molecular docking studies have been performed on derivatives of ethyl piperidine-1-carboxylate to predict their biological activity. In one such study, new Schiff bases derived from Ethyl 4-aminopiperidine-1-carboxylate were synthesized and their interactions with human acetylcholinesterase (AChE), an enzyme critical in the pathology of Alzheimer's disease, were computationally modeled. acgpubs.orgacgpubs.org The results indicated that the synthesized compounds could be potent inhibitors of AChE. Compound 16 in the study, for example, showed a higher binding energy than the reference drug Tacrine, suggesting a strong interaction within the enzyme's active site. acgpubs.orgacgpubs.org
Table 1: Molecular Docking Results of Ethyl piperidine-1-carboxylate Derivatives against Acetylcholinesterase (AChE)
| Compound | Binding Energy (kcal/mol) |
|---|---|
| Compound 14 | -7.34 |
| Compound 15 | -7.41 |
| Compound 16 | -7.52 |
| Tacrine (Reference) | -7.48 |
| Donepezil (Reference) | -10.53 |
Data sourced from a molecular docking study on novel Schiff bases. acgpubs.org
In other research, a series of novel 4-phenylpiperidinyl derivatives were evaluated for their binding affinity at σ1 and σ2 receptor sites, which are implicated in various neurological disorders. psu.edu These studies identified compounds with exceptionally high affinity, measured by their inhibition constant (Ki). For instance, 2-(4-phenylpiperidinyl)ethyl 1-(4-nitrophenyl)-cyclopentanecarboxylate hydrochloride (RLH-033 ) demonstrated a potent affinity for the σ1 site with a Ki value of 50 pM, indicating a very strong binding interaction. psu.edu Such high affinity and selectivity make these derivatives valuable tools for further biological investigation. psu.edu
Table 2: Binding Affinities (Ki) of Selected Piperidine Derivatives at Sigma (σ) Receptors
| Compound | Spacer | σ1 Ki (nM) | σ2 Ki (nM) |
|---|---|---|---|
| Propyl Derivative 24 | Propyl | 0.50 | 1.17 |
| Butyl Derivative 32 | Butyl | 0.51 | 0.69 |
| RLH-033 | Ethyl | 0.05 | - |
Data from a study on 4-phenylpiperidinyl and (4-phenylpiperazinyl)alkyl 1-phenylcyclopentanecarboxylates. psu.edu
Anti-inflammatory and Analgesic Research Prospects
The piperidine scaffold is a common feature in compounds investigated for anti-inflammatory and analgesic properties. Research into derivatives of piperidine carboxamides has shown considerable anti-inflammatory effects. In one study, halogenated derivatives of piperidine-4-carboxamide were tested for their ability to reduce carrageenan-induced paw edema in rats, a standard model for inflammation. The chloro and bromo derivatives demonstrated potent activity, comparable to the standard drug acetylsalicylic acid.
Table 3: Anti-inflammatory Activity of Halogenated Piperidine-4-Carboxamide Derivatives
| Compound | % Inhibition of Edema Volume |
|---|---|
| -chloro derivative | Potent |
| -bromo derivative | Potent |
| -fluoro derivative | Insignificant |
| Acetylsalicylic Acid (Standard) | Potent |
Results from an in vivo study on rats' hind paw edema.
Furthermore, the piperidine nucleus is integral to the structure of many analgesic drugs, particularly those targeting opioid receptors. The structural features of piperidine derivatives allow for the specific conformations required to bind to these receptors, paving the way for the development of new pain management therapies.
Antioxidant Activity Investigations
Oxidative stress is implicated in a wide range of diseases, making the search for effective antioxidants a key area of research. The piperidine ring is considered a promising scaffold for developing potent antioxidant agents. scispace.cominnovareacademics.in
Studies on various piperidine derivatives have confirmed their antioxidant potential. For example, a series of ethyl N-aryl-2,6-dioxo-piperid-3-ene-4-carboxylates were synthesized and evaluated for their ability to scavenge free radicals using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. scispace.com The results showed that derivatives with an unsubstituted phenyl ring or a 4-nitro substituted phenyl ring exhibited the highest free radical scavenging activity. scispace.com
Another study investigated six novel 1,2,5,6-tetrahydropyridine derivatives and found that all tested compounds revealed significant antioxidant potential. academicjournals.orgresearchgate.net Compound 8 in this study demonstrated the highest scavenging capacity of 78% at a concentration of 1000 µg/ml, as compared to the standard, Rutin, which showed 97% scavenging. academicjournals.orgresearchgate.net
Table 4: Antioxidant Activity of Novel Piperidine Derivatives
| Compound | Scavenging Capacity (%) at 1000 µg/ml |
|---|---|
| Compound 6 | 49% |
| Compound 8 | 78% |
| Rutin (Control) | 97% |
Data from a DPPH scavenging capacity assay. academicjournals.orgresearchgate.net
Other Emerging Biological Activities and Therapeutic Potential
The versatility of the piperidine scaffold has led to its exploration in a wide array of therapeutic areas beyond those already discussed. nih.gov
Neurodegenerative Diseases: As mentioned, piperidine derivatives are being actively investigated as inhibitors of acetylcholinesterase (AChE) and beta-secretase 1 (BACE-1), both of which are key targets in the development of treatments for Alzheimer's disease. nih.govacgpubs.org
Antiparasitic Activity: Certain compounds with a piperidine backbone have demonstrated activity against parasites such as Plasmodium falciparum, the causative agent of the most severe form of malaria, and Trypanosoma brucei, which causes African trypanosomiasis. nih.gov
Sigma Receptor Modulation: The high binding affinity of some piperidine derivatives for sigma receptors suggests their potential use in treating neurological and psychiatric conditions where these receptors play a modulatory role. psu.edu
Structural Relationship to Lactam Antibiotics: The "6-oxo" component of this compound signifies a lactam functional group within the six-membered ring (a δ-lactam). This structure is a larger ring analog of the four-membered β-lactam ring, which is the cornerstone of the vast and critically important class of β-lactam antibiotics, including penicillins and cephalosporins. wikipedia.org While the biological activity differs, this structural relationship highlights the chemical diversity and potential of lactam-containing heterocycles in medicine.
Applications of Ethyl 6 Oxopiperidine 3 Carboxylate As a Chemical Building Block
Construction of Complex Organic Molecules
The unique structural arrangement of Ethyl 6-oxopiperidine-3-carboxylate makes it an important building block for synthesizing complex organic molecules. The lactam nitrogen and the carbon atoms alpha to the carbonyl groups are amenable to a variety of chemical transformations. This allows for the introduction of diverse substituents and the formation of new ring systems.
For instance, related piperidine (B6355638) derivatives are considered critical intermediates in the preparation of bicyclic lactams and other intricate heterocyclic frameworks. The presence of both a nucleophilic nitrogen (after deprotonation) and electrophilic carbonyl carbons facilitates cyclization and condensation reactions, enabling access to complex molecular scaffolds that are otherwise difficult to synthesize. The ester functional group provides an additional handle for modifications such as hydrolysis, amidation, or reduction, further expanding its synthetic utility. In one strategic approach, the related compound 3-methoxycarbonyl-2-piperidone was alkylated with unsaturated chains to create dienes that could undergo ring-closing metathesis to form large, 13- and 14-membered macrocyclic lactams, demonstrating the utility of the piperidone carboxylate scaffold in building complex macrocycles. mdpi.com
Synthesis of Natural Product Alkaloids and Analogues
The piperidine ring is a core structural motif found in a vast number of natural product alkaloids, many of which exhibit significant biological activities. sigmaaldrich.comnih.gov Consequently, functionalized piperidines like this compound are highly sought-after precursors in the total synthesis of these complex natural products and their synthetic analogues. Alkaloids are a diverse group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms, valued for their wide range of physiological effects. nih.gov
Synthetic strategies targeting complex alkaloids often rely on the use of chiral building blocks to construct the desired stereochemistry. This compound and its derivatives serve this purpose effectively. For example, in synthetic studies toward the architecturally complex madangamine alkaloids, researchers have utilized a 3-methoxycarbonyl-2-piperidone model system to explore strategies for building the larger macrocyclic rings present in the natural products. mdpi.com This highlights the role of such piperidone esters as foundational components for assembling intricate, multi-ring alkaloid structures. The ability to manipulate the lactam and ester functionalities allows for the stepwise construction and elaboration required to achieve the final complex target.
Development of Peptidomimetics and Polymeric Materials
The rigid cyclic structure of the piperidone ring and its capacity for chemical modification make this compound a promising scaffold for materials science applications, particularly in the fields of peptidomimetics and polymer chemistry.
Peptidomimetics: Peptidomimetics are molecules designed to mimic the structure and function of natural peptides. A key strategy in their design is to introduce conformational constraints to improve stability, selectivity, and bioavailability. Lactam scaffolds are frequently used as "β-turn mimics," which replicate a common secondary structure in proteins. acs.orgacs.orgnih.gov The rigid ring of a lactam forces the attached side chains into a specific orientation, similar to a natural peptide turn. Research on closely related molecules, such as derivatives of 5-amino-6-oxopiperidine-2-carboxylic acid, has identified them as potential building blocks for stereoregular peptides, underscoring the value of the 6-oxopiperidone core in this area. acs.org The ester group on this compound provides a convenient point for coupling to other amino acids or peptide fragments.
Polymeric Materials: The lactam ring within this compound can theoretically undergo ring-opening polymerization (ROP) to produce functionalized polyamides. The polymerization of six-membered lactams (like ε-caprolactam) is a well-established industrial process for producing nylons. amanote.com By analogy, derivatives of 6-oxopiperidine could serve as monomers for the creation of novel polyamides with pendant functional groups. Studies have specifically pointed to activated derivatives of 6-oxopiperidine carboxylic acid as potential building blocks for creating stereoregular polyamides. acs.org The resulting polymers would feature regularly spaced carboxylate groups, which could be used for cross-linking, further functionalization, or to impart specific properties such as hydrophilicity or degradability.
Utility in Drug Discovery and Medicinal Chemistry Programs
The piperidine nucleus is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in a wide range of biologically active compounds and approved drugs. Its favorable physicochemical properties, including good metabolic stability and three-dimensional structure, make it an attractive core for the design of new therapeutic agents.
The following table summarizes selected research findings on the application of piperidine carboxylate derivatives in medicinal chemistry programs.
| Therapeutic Target/Application | Specific Piperidine Derivative Used | Research Finding | Source(s) |
|---|---|---|---|
| DPP-4 Inhibitors | (R)- and (S)-Ethyl piperidine-3-carboxylate | Serves as a key reactant in the synthesis of inhibitors for type 2 diabetes treatment. | acs.orgfrontiersin.orgnih.gov |
| JAK2 Inhibitors | (S)-Ethyl piperidine-3-carboxylate | Used as a reactant for synthesizing inhibitors targeting myeloproliferative neoplasms. | frontiersin.org |
| Dual H1/5-HT2A Receptor Antagonists | (R)-Ethyl piperidine-3-carboxylate | Employed as a building block for potential sleep disorder therapeutics. | acs.org |
| Serotonin and Noradrenaline Reuptake Inhibitors | (R)- and (S)-Ethyl piperidine-3-carboxylate | Acts as a precursor for synthesizing dual reuptake inhibitors for depression and other CNS disorders. | acs.orgfrontiersin.org |
| GABA Uptake Inhibitors | (R)-Ethyl piperidine-3-carboxylate | Used as a reactant in the development of potential anticonvulsant agents. | acs.org |
| Opioid Antagonists | Piperidine carboxylate derivatives | The piperidine carboxylate structure is a core component of peripherally selective opioid antagonists. | |
| Antimelanoma Agents | N-arylpiperidine-3-carboxamide derivatives | Identified as a scaffold that induces senescence-like phenotypes in human melanoma cells. | nih.gov |
Spectroscopic and Computational Characterization in Research of Ethyl 6 Oxopiperidine 3 Carboxylate
Advanced Spectroscopic Techniques for Structural Elucidation
The precise determination of the molecular structure of ethyl 6-oxopiperidine-3-carboxylate is fundamental to understanding its chemical behavior and potential applications. Spectroscopic methods are indispensable tools in this endeavor, providing detailed information about the compound's atomic arrangement and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for mapping the carbon-hydrogen framework of a molecule. While specific NMR data for this compound is not extensively detailed in the provided search results, related structures offer insights into the expected spectral characteristics. For instance, derivatives of ethyl piperidine-1-carboxylate have been characterized using ¹H and ¹³C NMR, which allows for the assignment of protons and carbons within the piperidine (B6355638) ring and its substituents. acgpubs.org In a typical ¹H NMR spectrum, the chemical shifts, splitting patterns, and integration values of the signals would confirm the presence of the ethyl group and the protons on the piperidine ring. Similarly, a ¹³C NMR spectrum would provide distinct signals for the carbonyl carbons of the ester and amide, the carbons of the ethyl group, and the individual carbons of the piperidine ring.
For a related compound, ethyl piperidine-3-carboxylate, ¹H and ¹³C NMR spectra are available and serve as a reference. nih.gov The analysis of these spectra helps in assigning the chemical shifts to the respective protons and carbons in the molecule.
Table 1: Representative NMR Data for Related Piperidine Carboxylates
| Compound | Spectroscopy Type | Key Chemical Shifts (ppm) | Reference |
| Ethyl piperidine-1-carboxylate derivatives | ¹H NMR, ¹³C NMR | Not explicitly stated, but used for characterization. | acgpubs.org |
| Ethyl piperidine-3-carboxylate | ¹H NMR, ¹³C NMR | Available in public databases. | nih.gov |
| Ethyl 2-oxo-3-piperidinecarboxylate | ¹H NMR, ¹³C NMR | InChI Key: DUMNOWYWTAYLJN-UHFFFAOYSA-N | sigmaaldrich.com |
This table is for illustrative purposes and highlights the use of NMR in characterizing similar structures. Specific data for this compound would require direct experimental analysis.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. In the case of this compound, the IR spectrum would be expected to show characteristic absorption bands for the amide and ester functional groups.
A strong absorption band is anticipated for the C=O stretching vibration of the lactam (a cyclic amide) within the 6-oxopiperidine ring, typically appearing in the range of 1630-1680 cm⁻¹. Another distinct C=O stretching band for the ethyl ester group would likely be observed around 1730-1750 cm⁻¹. Additionally, the N-H stretching vibration of the amide should produce a band in the region of 3200-3400 cm⁻¹. The C-O stretching of the ester and the C-N stretching of the amide would also be present at lower frequencies. While a specific IR spectrum for this compound is not provided in the search results, data for related compounds like ethyl 4-oxopiperidine-3-carboxylate and various dihydropyrimidinones containing ester and amide functionalities confirm the presence of these characteristic peaks. rsc.orgnih.gov
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Amide (Lactam) | N-H Stretch | 3200 - 3400 |
| Amide (Lactam) | C=O Stretch | 1630 - 1680 |
| Ester | C=O Stretch | 1730 - 1750 |
| Ester | C-O Stretch | 1000 - 1300 |
| Alkane | C-H Stretch | 2850 - 3000 |
This table represents typical IR absorption ranges for the functional groups present in the target molecule.
Mass Spectrometry for Molecular Mass Confirmation
Mass spectrometry is a crucial analytical technique used to determine the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then measuring the mass-to-charge ratio (m/z) of the resulting ions. For this compound (C₈H₁₃NO₃), the expected exact mass is approximately 171.09 g/mol . sigmaaldrich.com
High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information. For instance, the loss of the ethoxy group (-OCH₂CH₃) from the ester or other characteristic fragments from the piperidine ring would be expected. While the direct mass spectrum for this compound is not available in the provided results, data for structurally similar compounds like ethyl piperidine-3-carboxylate and ethyl 4-oxopiperidine-3-carboxylate show their respective molecular ion peaks, validating the utility of this technique. nih.govnih.gov
Molecular Modeling and Computational Chemistry Studies
In addition to experimental techniques, computational chemistry plays a vital role in modern chemical research, offering insights into molecular properties and interactions that can be difficult to obtain through experimentation alone.
Molecular Docking for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.
While no specific molecular docking studies focused solely on this compound were found, research on related piperidine derivatives demonstrates the application of this method. acgpubs.orgresearchgate.net For example, derivatives of ethyl piperidine-1-carboxylate have been synthesized and their interactions with enzymes like acetylcholinesterase (AChE) were evaluated using molecular docking. acgpubs.org These studies help in understanding how the piperidine scaffold and its substituents fit into the active site of a target protein and can guide the design of more potent inhibitors. The results of such studies are often presented as binding energies, which indicate the strength of the interaction, and visualizations of the binding pose, showing the specific amino acid residues involved in the interaction.
In Silico Predictions of Biological Activity and Mechanism
In silico methods encompass a range of computational tools used to predict the biological activity, pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME), and potential toxicity of a compound before it is synthesized and tested in the lab. These predictions are based on the molecule's structure and are valuable for prioritizing compounds in the early stages of drug discovery. nih.gov
For this compound, in silico predictions could be used to estimate its potential as a kinase inhibitor, GPCR ligand, or enzyme inhibitor, based on its structural similarity to known active compounds. nih.gov While specific in silico predictions for this exact compound were not identified, the methodology has been applied to a wide range of heterocyclic compounds, including piperazine (B1678402) indole (B1671886) hybrids, to assess their therapeutic potential. nih.gov These studies often involve the use of specialized software that calculates various molecular descriptors and uses them to predict biological activities and ADMET properties.
Conformational Analysis and Structure-Activity Relationship (SAR) Derivation
The three-dimensional arrangement of a molecule, its conformation, is pivotal in determining its interaction with biological targets and consequently its pharmacological activity. For cyclic structures like the piperidine ring in this compound, understanding the preferred conformation is a critical first step in elucidating its structure-activity relationship (SAR). This involves identifying the most stable spatial arrangements of the atoms and how modifications to the chemical structure influence both the conformation and the biological effect.
The 6-oxopiperidine ring, a core feature of this compound, is a six-membered heterocycle. Such rings are not planar and typically adopt lower-energy conformations to minimize steric and torsional strain. The most common conformations for a piperidine ring are the chair, boat, and twist-boat forms. The presence of a carbonyl group at the 6-position introduces a lactam functionality, which can influence the ring's geometry.
While a specific, detailed conformational analysis of this compound is not extensively reported in publicly available literature, valuable insights can be drawn from studies on closely related piperidone derivatives. For instance, X-ray crystallography studies on Ethyl 4-oxo-2,6-diphenyl-4-piperidine-3-carboxylate have revealed that the piperidone ring adopts a slightly distorted chair conformation. researchgate.net In this conformation, the bulky phenyl and carbethoxy groups were found to occupy equatorial positions to minimize steric hindrance. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformation of molecules in solution. For nipecotic acid (piperidine-3-carboxylic acid) and its derivatives, variable temperature NMR studies have shown a dynamic equilibrium between two chair conformers. researchgate.net The relative populations of these conformers, and thus the conformational preference, were found to be dependent on the solvent and the nature of the substituents. researchgate.net
Based on these analogous structures, it is highly probable that this compound exists predominantly in a chair conformation . In this conformation, the ethyl carboxylate group at the 3-position would likely favor an equatorial orientation to reduce steric clashes with the axial hydrogens on the ring.
Table 1: Conformational Data of Related Piperidone Derivatives
| Compound | Method | Observed Conformation | Key Findings | Reference |
| Ethyl 4-oxo-2,6-diphenyl-4-piperidine-3-carboxylate | X-ray Crystallography | Slightly distorted chair | Phenyl and carbethoxy groups are in equatorial positions. | researchgate.net |
| Nipecotic Acid Derivatives | NMR Spectroscopy | Equilibrium of two chair conformers | Conformer populations are solvent and substituent-dependent. | researchgate.net |
| N-Acyl-2r,6c-diphenylpiperidin-4-one oximes | NMR and X-ray Crystallography | Chair or boat conformations | The conformation is influenced by the nature of the substituents. |
This table is illustrative and compiled from data on related compounds to infer the likely conformational behavior of this compound.
The Ethyl Carboxylate Group: The ester at the 3-position is another key feature. The ethyl group can be varied in size (e.g., methyl, propyl) and nature (e.g., replaced with an amide) to probe the steric and electronic requirements of a binding pocket. The ester itself can be hydrolyzed in vivo to the corresponding carboxylic acid, which may be the active form of the molecule.
Ring Substitution: The hydrogen atoms on the piperidine ring can be replaced with various substituents to explore the SAR. For example, adding alkyl or aryl groups at different positions could enhance binding affinity through van der Waals interactions or by occupying specific pockets in a receptor.
Table 2: Hypothetical Structure-Activity Relationship for this compound Derivatives
| Position of Modification | Type of Modification | Potential Impact on Activity | Rationale |
| Ethyl Ester Group | Hydrolysis to Carboxylic Acid | Increase or decrease in activity | The carboxylic acid may form stronger ionic interactions with the target. |
| Variation of Alkyl Chain | Modulation of activity | Probing the size and lipophilicity of the binding pocket. | |
| Replacement with Amide | Altered activity profile | Changes in hydrogen bonding capacity and electronic properties. | |
| Piperidine Ring | Substitution at C2, C4, C5 | Enhanced or diminished activity | Introduction of substituents can improve target binding, alter conformation, or introduce steric hindrance. |
| N-Alkylation/N-Acylation | Modified activity | Altering the hydrogen bonding ability of the lactam nitrogen and introducing new interactions. |
This table presents a hypothetical SAR based on general medicinal chemistry principles and is intended for illustrative purposes in the absence of specific experimental data for this compound.
Future Directions and Research Challenges for Ethyl 6 Oxopiperidine 3 Carboxylate
Development of Novel Synthetic Methodologies
While classical methods for piperidine (B6355638) synthesis exist, future research must focus on developing more efficient, stereoselective, and environmentally benign methodologies for producing ethyl 6-oxopiperidine-3-carboxylate and its analogs. The development of robust synthetic pathways is fundamental to enabling extensive structure-activity relationship (SAR) studies and producing sufficient quantities for advanced testing.
Key research avenues include the application of modern catalytic systems and novel reaction cascades. nih.govmdpi.com For instance, enantioselective intramolecular cyclization reactions, such as the aza-Heck cyclization, could provide a means to control stereochemistry, which is often critical for biological activity. mdpi.com The use of chiral ligands with metal catalysts, like palladium, can offer high selectivity under redox-neutral conditions. mdpi.com Furthermore, radical-mediated cyclizations, perhaps initiated by a catalyst like triethylborane (B153662) or cobalt(II), present an alternative route to the piperidine core, potentially allowing for the introduction of diverse substituents. nih.govmdpi.com Green chemistry principles should also be integrated, exploring one-pot multi-component reactions that reduce waste and improve efficiency, possibly using reusable catalysts like FePO₄ or applying unique solvent systems. nih.gov
| Methodology | Catalyst/Reagent System | Key Advantage |
|---|---|---|
| Enantioselective aza-Heck Cyclization | Palladium catalyst with chiral P-O ligand | High stereoselectivity under redox-neutral conditions. mdpi.com |
| Radical-Mediated Cyclization | Cobalt(II) catalyst or Triethylborane | Effective for various piperidine and pyrrolidone syntheses. nih.govmdpi.com |
| Multi-Component Reactions (MCRs) | FePO₄ or other reusable catalysts | Increased efficiency, reduced waste, and operational simplicity. nih.gov |
| Hydrogenation of Pyridine (B92270) Derivatives | Palladium or Rhodium catalysts | Combines multiple reaction steps into one efficient process. mdpi.com |
Exploration of Undiscovered Biological Activities
The biological profile of this compound is largely uncharted territory. Future research should prioritize systematic screening of derivatives against a wide range of biological targets. The structural similarity to other biologically active piperidine compounds suggests several promising avenues for investigation.
One such avenue is in oncology. For example, analogues of 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione, a structurally related compound, have been identified as potent and selective inhibitors of aromatase, an enzyme involved in estrogen synthesis and a key target in breast cancer therapy. nih.gov The inhibitory activity of these analogues was found to be dependent on the nature of alkyl substituents, with the 3-octyl derivative showing a Kᵢ value of 0.09 µM. nih.gov This suggests that derivatives of this compound should be evaluated for aromatase inhibition and other anticancer activities. A study on novel quinolone-carboxylate derivatives demonstrated significant cytotoxicity against several cancer cell lines, including DU145 (prostate), A549 (lung), SKOV3 (ovarian), and MCF7 (breast). nih.gov This highlights the potential of the carboxylate functional group in designing new anticancer agents. nih.gov Beyond cancer, these compounds could also be screened for antimicrobial and antioxidant properties. nih.gov
| Target Class | Specific Example | Rationale for Investigation |
|---|---|---|
| Enzyme Inhibitors (Oncology) | Aromatase | Structural similarity to known piperidine-dione based aromatase inhibitors. nih.gov |
| Anticancer Agents | General Cytotoxicity Screening | Carboxylate-containing heterocycles have shown promise against various cancer cell lines. nih.gov |
| Antimicrobial Agents | Bacterial and Fungal Strains | Related heterocyclic compounds have demonstrated significant antibacterial and antifungal activity. nih.gov |
| Antioxidants | Free Radical Scavenging Assays | A common secondary screening objective for novel heterocyclic compounds. nih.gov |
Advanced Computational Approaches in Drug Design
Computer-Aided Drug Design (CADD) offers a powerful toolkit to accelerate the discovery and optimization of drug candidates derived from this compound. emanresearch.orgemanresearch.org These computational methods can significantly reduce the time and cost associated with experimental screening by prioritizing the most promising molecules for synthesis and testing. researchgate.net
The two main branches of CADD, structure-based drug design (SBDD) and ligand-based drug design (LBDD), are both applicable. emanresearch.org If a specific biological target, such as aromatase, is identified, SBDD methods like molecular docking can be used to predict how different derivatives of this compound bind to the target's active site. emanresearch.orgemanresearch.org This provides atomic-level insights into the key interactions driving affinity and selectivity. nih.gov In the absence of a known 3D receptor structure, LBDD methods such as quantitative structure-activity relationship (QSAR) and pharmacophore modeling can be employed. mdpi.com QSAR models build mathematical relationships between chemical structures and biological activity, allowing for the prediction of potency for newly designed compounds. mdpi.com Pharmacophore modeling identifies the essential 3D arrangement of chemical features required for biological activity, which can then be used to screen large virtual libraries for novel hits. researchgate.netmdpi.com
| Computational Method | Objective | Expected Outcome for Derivatives |
|---|---|---|
| Molecular Docking (SBDD) | Predict binding mode and affinity to a known target protein. | Prioritization of derivatives with the best predicted binding energy and interaction profile. emanresearch.org |
| QSAR Modeling (LBDD) | Develop a predictive model relating chemical structure to biological activity. | Guide the design of more potent compounds by predicting their activity before synthesis. mdpi.com |
| Pharmacophore Modeling (LBDD) | Identify key chemical features necessary for biological activity. | Enable virtual screening of compound libraries to find novel active scaffolds. mdpi.com |
| Molecular Dynamics Simulations | Understand the dynamic behavior of the ligand-protein complex over time. | Provide detailed insight into the stability of binding and conformational changes. nih.gov |
Translational Research Opportunities
The ultimate goal of medicinal chemistry research is the translation of a promising compound from the laboratory to the clinic. For derivatives of this compound, this requires a strategic approach to preclinical development. Once lead compounds with significant biological activity are identified and optimized, the focus must shift to evaluating their drug-like properties.
A critical step in this process is the early prediction of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. emanresearch.org Computational tools can provide initial estimates of these parameters, helping to flag potential liabilities early in the development pipeline. emanresearch.orgnih.gov For instance, predicting metabolic pathways can help in designing analogs that are more resistant to rapid breakdown in the body. Concurrently, bioinformatics and systems biology approaches can help identify potential biomarkers that could predict a patient's response to the drug, paving the way for personalized medicine. nih.gov Successful lead compounds would then need to undergo rigorous preclinical testing, which involves in-depth in vitro and in vivo studies to establish a preliminary safety and efficacy profile before they can be considered for human clinical trials. This translational pathway, while challenging, represents the critical bridge between fundamental chemical research and tangible therapeutic innovation.
Q & A
Q. What are the standard synthetic routes for Ethyl 6-oxopiperidine-3-carboxylate, and how can reaction conditions be optimized?
this compound is typically synthesized via multi-step organic reactions, including cyclization, esterification, or oxidation. Key parameters for optimization include:
- Temperature control : Elevated temperatures (80–120°C) may accelerate cyclization but risk byproduct formation .
- Solvent selection : Polar aprotic solvents (e.g., DMF, ethanol) improve solubility and reaction efficiency .
- Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) can enhance yields in esterification or ring-closing steps .
Reaction progress should be monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .
Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR confirm the ester carbonyl (δ ~165–170 ppm) and ketone groups (δ ~200–210 ppm). The piperidine ring protons appear as distinct multiplets in δ 1.5–4.0 ppm .
- X-ray crystallography : Programs like SHELX refine crystal structures by analyzing diffraction data to resolve bond lengths and angles (e.g., C=O bond ~1.21 Å) . ORTEP-III generates 3D molecular visualizations for conformational analysis .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 185.1) .
Q. Which functional groups in this compound are reactive, and what derivatives are commonly synthesized?
The ketone (6-oxo) and ester groups are primary reactive sites:
- Ketone reduction : Sodium borohydride (NaBH₄) yields secondary alcohol derivatives .
- Ester hydrolysis : Acidic or basic conditions produce carboxylic acid analogs .
- Substitution at C-3 : Nucleophilic agents (e.g., amines) replace the ester group to form amides .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict reaction mechanisms involving this compound?
Density Functional Theory (DFT) calculates transition states and intermediates for reactions like ester hydrolysis or ketone reduction. For example:
- Hydrolysis mechanism : Simulations identify nucleophilic attack trajectories on the ester carbonyl, with activation energies correlating to experimental rates .
- Solvent effects : Polarizable continuum models (PCM) assess solvent polarity’s impact on reaction pathways .
Q. How do researchers resolve contradictions in reported bioactivity data for this compound derivatives?
Discrepancies in bioactivity (e.g., anti-inflammatory vs. inactive results) require:
- Batch reproducibility checks : Verify purity (>95% via HPLC) and stereochemical consistency (e.g., chiral chromatography) .
- Target validation : Compare binding assays (e.g., COX-2 inhibition vs. off-target effects) using isothermal titration calorimetry (ITC) .
- Meta-analysis : Cross-reference studies to identify confounding variables (e.g., cell line variability) .
Q. What strategies optimize enantioselective synthesis of this compound analogs?
- Chiral catalysts : Use Ru-BINAP complexes for asymmetric hydrogenation of ketones .
- Kinetic resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze enantiomers .
- Crystallization-induced asymmetric transformation : Recrystallization in chiral solvents enriches desired stereoisomers .
Q. How does steric and electronic tuning of the piperidine ring affect pharmacological properties?
- Steric effects : Bulky substituents at C-3 reduce metabolic clearance but may hinder target binding .
- Electronic effects : Electron-withdrawing groups (e.g., -NO₂) enhance ketone reactivity but decrease solubility .
Structure-activity relationship (SAR) studies correlate modifications with bioassay data .
Q. What advanced techniques validate crystallographic data for this compound?
- Twinned data refinement : SHELXL handles overlapping diffraction patterns in twinned crystals via HKLF5 format .
- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., hydrogen bonds, π-π stacking) to confirm packing motifs .
- Rigid-body refinement : ORTEP-III validates thermal displacement parameters (ADPs) to detect disorder .
Methodological Notes
- Data contradiction analysis : Compare reaction yields, spectroscopic data, and bioactivity across studies to identify methodological outliers (e.g., solvent purity, catalyst loading) .
- Ethical compliance : Adhere to non-commercial research guidelines; avoid human/animal testing unless explicitly permitted .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
